1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a bromo and fluorophenyl group
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-fluoroaniline with a suitable pyrrolidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, particularly in the development of drugs targeting neurological disorders.
Material Science: This compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenyl ring enhance its binding affinity and selectivity towards these targets. The pyrrolidinone ring contributes to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chloro-3-fluorophenyl)pyrrolidin-2-one: This compound has a chloro substituent instead of a bromo group, which affects its reactivity and binding properties.
1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one: The presence of a trifluoromethyl group introduces additional steric and electronic effects, influencing its chemical behavior and applications.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDHVMQGXHHQRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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